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molecular formula C8H7BrN2O2 B8609757 3-(5-Bromopyridin-3-yl)oxazolidin-2-one

3-(5-Bromopyridin-3-yl)oxazolidin-2-one

Cat. No. B8609757
M. Wt: 243.06 g/mol
InChI Key: TXUFQMBBONHEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

An argon purged flask (100 mL) is charged with reagent 3-bromo-5-iodopyridine (200 mg, 0.704 mmol), 2-oxazolidone (61.3 mg, 0.704 mmol), tris(dibenzylideneacetone)dipalladium(0) (64.5 mg, 0.07 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (61.1 mg, 0.106 mmol), and cesium carbonate (459 mg, 1.409 mmol). Toluene (bubbled with argon before use, 14 mL) is then added. The resulting mixture is heated at 90° C. under argon for 16 h. The mixture is filtered through diatomaceous earth and washed with MeOH (30 mL). The filtrate is concentrated. The resulting crude product is purified by normal phase chromatography using 0-4.5% MeOH in DCM as the gradient to afford 3-(5-bromo-pyridin-3-yl)-oxazolidin-2-one (60 mg, 35% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
61.3 mg
Type
reactant
Reaction Step One
Quantity
61.1 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
459 mg
Type
reactant
Reaction Step One
Quantity
64.5 mg
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6](I)[CH:7]=1.[O:9]1[CH2:13][C:12](=O)[N:11]=[C-:10]1.C1(P(C2C=CC=CC=2)C2C3[O:34]C4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([N:11]2[CH2:12][CH2:13][O:9][C:10]2=[O:34])[CH:5]=[N:4][CH:3]=1 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)I
Name
Quantity
61.3 mg
Type
reactant
Smiles
O1[C-]=NC(C1)=O
Name
Quantity
61.1 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Name
cesium carbonate
Quantity
459 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
64.5 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
14 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with MeOH (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product is purified by normal phase chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)N1C(OCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 232.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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